molecular formula C22H30N4O2 B2887147 1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea CAS No. 1396858-67-5

1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea

Cat. No.: B2887147
CAS No.: 1396858-67-5
M. Wt: 382.508
InChI Key: QBIJJBLZGYOOJM-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea typically involves the reaction of 2-phenoxyethylamine with 3-(4-phenylpiperazin-1-yl)propyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding urea derivatives with oxidized phenoxyethyl group.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various conditions, though specific applications would require further research.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The phenylpiperazine moiety suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Phenoxyethyl)-3-[3-(4-methylpiperazin-1-yl)propyl]urea
  • 1-(2-Phenoxyethyl)-3-[3-(4-chlorophenylpiperazin-1-yl)propyl]urea

Uniqueness

1-(2-Phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The presence of the phenylpiperazine moiety is particularly noteworthy, as it is a common feature in compounds with neurological activity.

Properties

IUPAC Name

1-(2-phenoxyethyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c27-22(24-13-19-28-21-10-5-2-6-11-21)23-12-7-14-25-15-17-26(18-16-25)20-8-3-1-4-9-20/h1-6,8-11H,7,12-19H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIJJBLZGYOOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)NCCOC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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